Cas no 1049468-42-9 (2-(2,4-dichlorophenoxy)-N-{2-4-(4-fluorophenyl)piperazin-1-ylethyl}acetamide)

2-(2,4-Dichlorophenoxy)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide is a synthetic organic compound featuring a dichlorophenoxyacetamide core linked to a fluorophenyl-substituted piperazine moiety via an ethyl spacer. This structure suggests potential biological activity, particularly in receptor modulation due to the presence of the piperazine group, which is commonly associated with interactions in the central nervous system. The dichlorophenoxy component may contribute to lipophilicity, influencing pharmacokinetic properties. The compound’s well-defined molecular architecture allows for precise investigation in pharmacological or agrochemical research. Its synthesis and characterization are of interest for structure-activity relationship studies, particularly in the development of novel bioactive agents.
2-(2,4-dichlorophenoxy)-N-{2-4-(4-fluorophenyl)piperazin-1-ylethyl}acetamide structure
1049468-42-9 structure
Product name:2-(2,4-dichlorophenoxy)-N-{2-4-(4-fluorophenyl)piperazin-1-ylethyl}acetamide
CAS No:1049468-42-9
MF:C20H22Cl2FN3O2
Molecular Weight:426.311986446381
CID:6430651
PubChem ID:42266685

2-(2,4-dichlorophenoxy)-N-{2-4-(4-fluorophenyl)piperazin-1-ylethyl}acetamide 化学的及び物理的性質

名前と識別子

    • 2-(2,4-dichlorophenoxy)-N-{2-4-(4-fluorophenyl)piperazin-1-ylethyl}acetamide
    • 2-(2,4-dichlorophenoxy)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide
    • 2-(2,4-dichlorophenoxy)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide
    • F5264-0304
    • AKOS024504167
    • 2-(2,4-dichlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide
    • 1049468-42-9
    • インチ: 1S/C20H22Cl2FN3O2/c21-15-1-6-19(18(22)13-15)28-14-20(27)24-7-8-25-9-11-26(12-10-25)17-4-2-16(23)3-5-17/h1-6,13H,7-12,14H2,(H,24,27)
    • InChIKey: WEKSMKMGJFRRHP-UHFFFAOYSA-N
    • SMILES: C(NCCN1CCN(C2=CC=C(F)C=C2)CC1)(=O)COC1=CC=C(Cl)C=C1Cl

計算された属性

  • 精确分子量: 425.1073105g/mol
  • 同位素质量: 425.1073105g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 486
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.8Ų
  • XLogP3: 4.2

2-(2,4-dichlorophenoxy)-N-{2-4-(4-fluorophenyl)piperazin-1-ylethyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5264-0304-5μmol
2-(2,4-dichlorophenoxy)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049468-42-9
5μmol
$63.0 2023-09-10
Life Chemicals
F5264-0304-100mg
2-(2,4-dichlorophenoxy)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049468-42-9
100mg
$248.0 2023-09-10
Life Chemicals
F5264-0304-10mg
2-(2,4-dichlorophenoxy)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049468-42-9
10mg
$79.0 2023-09-10
Life Chemicals
F5264-0304-50mg
2-(2,4-dichlorophenoxy)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049468-42-9
50mg
$160.0 2023-09-10
Life Chemicals
F5264-0304-40mg
2-(2,4-dichlorophenoxy)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049468-42-9
40mg
$140.0 2023-09-10
Life Chemicals
F5264-0304-10μmol
2-(2,4-dichlorophenoxy)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049468-42-9
10μmol
$69.0 2023-09-10
Life Chemicals
F5264-0304-30mg
2-(2,4-dichlorophenoxy)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049468-42-9
30mg
$119.0 2023-09-10
Life Chemicals
F5264-0304-4mg
2-(2,4-dichlorophenoxy)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049468-42-9
4mg
$66.0 2023-09-10
Life Chemicals
F5264-0304-2μmol
2-(2,4-dichlorophenoxy)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049468-42-9
2μmol
$57.0 2023-09-10
Life Chemicals
F5264-0304-20μmol
2-(2,4-dichlorophenoxy)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049468-42-9
20μmol
$79.0 2023-09-10

2-(2,4-dichlorophenoxy)-N-{2-4-(4-fluorophenyl)piperazin-1-ylethyl}acetamide 関連文献

2-(2,4-dichlorophenoxy)-N-{2-4-(4-fluorophenyl)piperazin-1-ylethyl}acetamideに関する追加情報

2-(2,4-Dichlorophenoxy)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide

The compound 2-(2,4-dichlorophenoxy)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide (CAS No. 1049468-42-9) is a complex organic molecule with a diverse range of potential applications in the fields of pharmacology and material science. This compound is characterized by its intricate structure, which includes a dichlorophenoxy group, a piperazine ring, and an acetamide functional group. The combination of these structural elements contributes to its unique chemical properties and reactivity.

Recent studies have highlighted the significance of dichlorophenoxy groups in enhancing the stability and bioavailability of pharmaceutical compounds. The presence of this group in the molecule suggests that it may play a critical role in modulating the compound's pharmacokinetic properties. Additionally, the piperazine ring, a six-membered amine-containing heterocycle, is known for its ability to form hydrogen bonds and interact with biological targets, making it a valuable component in drug design.

The acetamide functional group further enhances the molecule's versatility by providing additional sites for chemical modification and interaction. This functional group is commonly found in pharmaceutical agents due to its ability to improve solubility and reduce toxicity. Recent research has also explored the use of acetamides in the development of enzyme inhibitors and anti-inflammatory agents, underscoring their importance in modern drug discovery.

From a synthetic perspective, the construction of this compound involves a series of carefully designed reactions. The synthesis begins with the preparation of the dichlorophenoxy acetamide intermediate, which is then coupled with the piperazine derivative through nucleophilic substitution or amidation reactions. The optimization of these steps is crucial for achieving high yields and ensuring the purity of the final product.

Recent advancements in catalytic methods have enabled more efficient syntheses of similar compounds, reducing production costs and environmental impact. For instance, the use of transition metal catalysts has been reported to accelerate coupling reactions involving piperazine derivatives, making them more feasible for large-scale production.

In terms of applications, 2-(2,4-dichlorophenoxy)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide has shown promise in several therapeutic areas. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with results indicating significant reduction in inflammatory markers in animal models. Furthermore, its ability to inhibit key enzymes involved in neurodegenerative diseases has positioned it as a candidate for further investigation in this field.

The fluorine atom present in the 4-fluorophenyl group introduces additional electronic effects that may enhance the compound's selectivity towards specific biological targets. Fluorinated compounds are increasingly being explored in drug development due to their improved pharmacokinetic profiles and reduced susceptibility to metabolic degradation.

From an environmental standpoint, understanding the degradation pathways of such compounds is essential for assessing their ecological impact. Recent studies have employed computational methods to predict the biodegradation potential of similar molecules, providing valuable insights into their environmental fate.

In conclusion, 2-(2,4-dichlorophenoxy)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide (CAS No. 1049468-42-9) represents a sophisticated molecule with multifaceted applications across various scientific disciplines. Its unique structure and functional groups make it a valuable subject for further research and development in both academic and industrial settings.

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